ETHYL 4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-AMIDO]BENZOATE
Overview
Description
ETHYL 4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-AMIDO]BENZOATE is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic conditions.
Pyridine Ring Introduction: The thiazole intermediate is then reacted with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Amidation: The resulting compound undergoes amidation with 4-aminobenzoic acid.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiazole and pyridine rings can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Oxidized derivatives of the thiazole and pyridine rings.
Reduction: Amino derivatives if nitro groups are present.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
ETHYL 4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-AMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-AMIDO]BENZOATE involves its interaction with specific molecular targets. The thiazole and pyridine rings can interact with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-METHYL-3-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)BENZOATE
- 4-METHYL-3-[[4-(3-PYRIDINYL)-2-PYRIMIDINYL]AMINO]BENZOIC ACID ETHYL ESTER
Uniqueness
ETHYL 4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-AMIDO]BENZOATE is unique due to the presence of both thiazole and pyridine rings, which can confer distinct chemical and biological properties. The combination of these rings in a single molecule can lead to unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-[(4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-3-25-19(24)13-6-8-15(9-7-13)22-17(23)16-12(2)21-18(26-16)14-5-4-10-20-11-14/h4-11H,3H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNFPCJXLVENMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)C3=CN=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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